2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-4-2-3-5-9(8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUPYDOTYSKFW-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C\2/NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Positional isomerism (e.g., 2- vs.
Physicochemical Properties
- Melting Points : Substituted aryl groups influence melting points; electron-withdrawing nitro groups (e.g., 6d , 227–229°C) raise melting points compared to methoxy derivatives (6g , 256–257°C) .
- Synthetic Yields : Steric hindrance from ortho-substituents (e.g., 2-methylphenyl) may reduce yields (e.g., 45% for morpholinyl analogs ) compared to para-substituted derivatives (e.g., 67% for 4-hydroxyphenyl ).
Gaps and Research Opportunities
- The target compound lacks reported biological data, unlike its thioxo analogs (e.g., 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one), which are studied for comparative bioactivity .
- Computational studies (e.g., docking, QSAR) could predict its interaction with targets like fungal lanosterol demethylase or bacterial gyrase, leveraging structural insights from analogs .
Biological Activity
The compound 2-[2-(2-Methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one (CAS No. 749920-39-6) is a thiazolidinone derivative known for its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, antifungal, anticancer, and other therapeutic potentials, supported by case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : (2Z)-3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
- Molecular Formula : C₁₂H₁₁N₁O₂S
- Molecular Weight : 233.29 g/mol
- Purity : ≥95%
The compound features a thiazolidinone ring structure, which is pivotal for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives, including this compound.
- Bacterial Inhibition :
- A study evaluated the compound against various bacterial strains using the microdilution method. Results indicated a broad spectrum of antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 26.3 to 378.5 μM. The most potent derivatives were noted to inhibit E. coli and Bacillus subtilis effectively .
| Compound | MIC (μM) | Bacterial Strain |
|---|---|---|
| 1 | 26.3 | E. coli |
| 2 | 52.6 | Bacillus subtilis |
| 3 | 378.5 | Klebsiella pneumoniae |
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Fungal Inhibition :
| Compound | MFC (μM) | Fungal Strain |
|---|---|---|
| 1 | 50 | Candida albicans |
| 2 | 75 | Aspergillus niger |
Anticancer Activity
Thiazolidinone derivatives are gaining attention in cancer research due to their cytotoxic properties:
- Cytotoxicity Studies :
Study on Antimicrobial Efficacy
In a recent investigation published in the journal Bioorganic & Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and assessed their antimicrobial properties against resistant strains of bacteria and fungi. The compound demonstrated superior activity against multidrug-resistant strains compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific substitutions on the thiazolidinone core significantly enhanced biological activity. For instance, the introduction of electron-withdrawing groups improved antibacterial potency against E. coli. This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, and how can reaction yields be improved?
The synthesis of thiazolidinone derivatives typically involves condensation reactions between substituted amines and thioglycolic acid or its analogs. For example, in structurally similar compounds like 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, the reaction of 4-methylaniline with carbon disulfide and chloroacetic acid under reflux conditions yielded the target compound . Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (6–12 hours), and temperature (80–100°C). Yield optimization may require purification via recrystallization using methanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Standard characterization methods include:
- Melting point analysis to compare with literature values.
- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the 2-methylphenyl group appear as a multiplet at δ 7.2–7.4 ppm .
- Elemental analysis (C, H, N, S) to confirm empirical formula.
Q. What are the common biological screening assays for thiazolidinone derivatives, and how are they applied to this compound?
Thiazolidinones are often screened for antimicrobial, anticancer, or enzyme-inhibitory activity. For instance:
- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Enzyme inhibition : Spectrophotometric assays targeting α-glucosidase or COX-2, measuring activity loss in the presence of the compound .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
Q. What strategies are effective in reconciling conflicting spectroscopic and computational data for this compound?
Discrepancies between experimental (e.g., NMR chemical shifts) and computed (DFT) data often arise from solvent effects or approximations in density functionals. Mitigation strategies include:
- Solvent modeling : Using PCM (Polarizable Continuum Model) in Gaussian or ORCA to simulate solvent environments .
- Dynamic effects : Molecular dynamics (MD) simulations to account for conformational flexibility.
- Benchmarking : Comparing multiple functionals (B3LYP, M06-2X) to identify the most accurate method for thiazolidinone systems .
Q. How can structural analogs guide SAR studies for enhancing biological activity?
Structure-Activity Relationship (SAR) studies leverage analogs with substituent variations. For example:
- Electron-withdrawing groups (e.g., –Cl, –NO₂) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
- Methoxy groups improve pharmacokinetic properties (e.g., logP) but may reduce solubility .
- Hybrid derivatives (e.g., cyclopropyl-thiazolidinone hybrids) show improved cytotoxicity via intercalation with DNA .
Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound’s solid-state structure?
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···O, H···S contacts) using CrystalExplorer .
- Thermogravimetric analysis (TGA) assesses thermal stability linked to packing efficiency.
- Powder XRD confirms phase purity and polymorphism .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Thiazolidinone Derivatives
| Parameter | Value (Example from ) | Significance |
|---|---|---|
| Space group | P2₁/c | Packing symmetry |
| Bond length (C=O) | 1.22 Å | Confirms keto form |
| Bond angle (S–C–N) | 115.2° | Ring strain analysis |
| Hydrogen bond (N–H···S) | 2.89 Å | Stabilizes crystal lattice |
Q. Table 2. Computational Methods for Conformational Analysis
| Method | Application | Software |
|---|---|---|
| DFT (B3LYP/6-311++G**) | Optimizes geometry, calculates vibrational spectra | Gaussian 09 |
| MD Simulations | Models solvent and temperature effects | GROMACS |
| Docking (AutoDock Vina) | Predicts binding affinity to enzymes | AutoDock Suite |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
